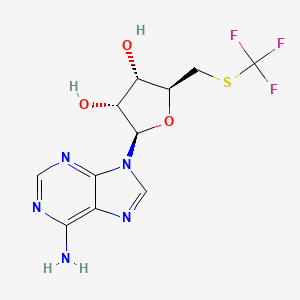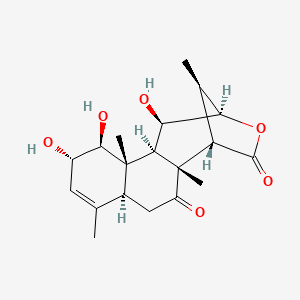![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/new.no-structure.jpg)
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: CGP-029482の合成には、[5-オキソ-5,6-ジヒドロ-インドロ(1,2-a)キナゾリン-7-イル]酢酸の調製が含まれます。合成経路には通常、次の手順が含まれます。
インドロキナゾリン核の形成: この手順では、適切な前駆体を環化してインドロキナゾリン核構造を形成します。
官能基化: 次に、核構造を官能基化して、所望の位置に酢酸部分を導入します。
工業生産方法: CGP-029482の具体的な工業生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を使用して研究室で合成されています。 生産プロセスには、高純度と収率を確保するために、精製と特性評価の複数の手順が含まれます .
3. 化学反応解析
反応の種類: CGP-029482は、主に次の種類の反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成する可能性があります。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
置換: 置換反応は、分子上の特定の位置に異なる置換基を導入するために使用できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、さまざまな求核剤や求電子剤を使用して置換反応を行うことができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります .
4. 科学研究への応用
CGP-029482は、次のような広範囲の科学研究への応用があります。
化学: タンパク質キナーゼCK2の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達、増殖、アポトーシスにおけるCK2の役割を調査するために、細胞および分子生物学研究で使用されます。
医学: がん細胞でしばしば過剰発現するCK2を阻害する能力により、がん治療における潜在的な治療的応用について検討されています。
化学反応の分析
Types of Reactions: CGP-029482 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
CGP-029482 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the inhibition of protein kinase CK2 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of CK2 in cell signaling, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit CK2, which is often overexpressed in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CK2
作用機序
CGP-029482は、タンパク質キナーゼCK2を選択的に阻害することでその効果を発揮します。この化合物は、CK2のATP / GTP部位に結合し、その基質のリン酸化を阻止します。この阻害は、細胞周期の進行、アポトーシス、DNA修復など、CK2によって制御されるさまざまな細胞プロセスを混乱させます。 関与する分子標的と経路には、CK2のATP結合ポケットとCK2活性によって制御される下流シグナル伝達経路が含まれます .
類似の化合物:
アピゲニン: CK2も阻害するフラボノイドですが、CGP-029482ほど選択的ではありません。
ケルセチン: CK2阻害活性を持つ別のフラボノイドですが、より幅広い標的を持っています。
CGP-029482の独自性: CGP-029482は、CK2阻害剤としての高い選択性と効力によりユニークです。他のCK2阻害剤とは異なり、CGP-029482はより低いK(i)値を持ち、これはより強い結合親和性とCK2活性の阻害におけるより大きな効力を示しています。 この選択性は、CK2関連の細胞プロセスを研究し、標的療法を開発するための貴重なツールとなっています .
類似化合物との比較
Apigenin: A flavonoid that also inhibits CK2 but is less selective compared to CGP-029482.
Quercetin: Another flavonoid with CK2 inhibitory activity but with a broader range of targets.
Uniqueness of CGP-029482: CGP-029482 is unique due to its high selectivity and potency as a CK2 inhibitor. Unlike other CK2 inhibitors, CGP-029482 has a lower K(i) value, indicating stronger binding affinity and greater efficacy in inhibiting CK2 activity. This selectivity makes it a valuable tool for studying CK2-related cellular processes and developing targeted therapies .
特性
CAS番号 |
391670-48-7 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |
InChIキー |
INSBKYCYLCEBOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
同義語 |
(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |
製品の起源 |
United States |
Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?
A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []
Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?
A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.
Q3: What are the limitations of the current research on IQA and what future directions could be explored?
A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)
![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)
![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)


